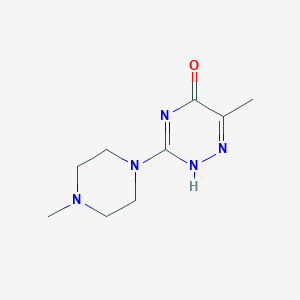
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied for its potential use in various scientific research applications. The compound is known for its unique chemical properties, which make it an ideal candidate for a wide range of research studies.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. The compound has been found to interact with various cellular targets such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. The compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has several advantages for lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. Additionally, it has been found to exhibit a wide range of biological activities, making it an ideal candidate for various research studies. However, the compound also has some limitations. It is relatively expensive and may not be readily available in large quantities. Additionally, the compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one. One potential direction is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound could be studied for its potential use as a lead compound for the development of new drugs. Further studies could also be conducted to better understand the mechanism of action of the compound and its interactions with cellular targets. Finally, the compound could be studied for its potential use in various industrial applications such as the development of new materials and chemicals.
Métodos De Síntesis
The synthesis of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves the reaction of 4-methylpiperazine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is determined using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C9H15N5O |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N5O/c1-7-8(15)10-9(12-11-7)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H,10,12,15) |
Clave InChI |
WUQUSLPOJMRPAA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
SMILES canónico |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)



![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)



![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)